N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide
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Description
N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C21H35N5O3 and its molecular weight is 405.543. The purity is usually 95%.
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Biological Activity
N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a complex organic compound notable for its unique structural features, which include an azepane ring, a pyrrole moiety, and an oxalamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H30N4O3, with a molecular weight of approximately 398.5 g/mol. Its structure can be represented as follows:
Component | Description |
---|---|
Molecular Formula | C22H30N4O3 |
Molecular Weight | 398.5 g/mol |
Functional Groups | Azepane, Pyrrole, Oxalamide |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The compound may modulate cellular pathways by binding to these targets, leading to alterations in cellular functions or signaling processes. Preliminary studies suggest potential antimicrobial and anticancer activities due to its structural features that enhance interaction with biological systems.
Antimicrobial Activity
Several studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, the presence of nitrogen-containing rings often enhances reactivity in substitution reactions, which may contribute to their effectiveness against various microbial strains.
Anticancer Potential
Research has highlighted the potential of this compound in cancer treatment. Compounds with similar structural motifs have been investigated for their roles as enzyme inhibitors and in modulating cellular pathways involved in cancer progression. Specifically, the oxalamide functional group is known to interact with proteins involved in cancer cell proliferation .
Case Studies
- GlyT1 Inhibition : A study explored the modification of glycine transporter 1 (GlyT1) inhibitors by incorporating azepane structures. The results showed that these modifications led to increased potency in inhibiting GlyT1, suggesting that similar modifications in this compound could enhance its biological activity .
- CNS Penetration : Pharmacokinetic studies on related compounds demonstrated favorable brain-plasma ratios, indicating potential for central nervous system penetration. This characteristic is crucial for developing therapeutic agents targeting neurological disorders.
Summary of Biological Activities
Properties
IUPAC Name |
N'-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N5O3/c1-24-9-6-7-18(24)19(26-10-4-2-3-5-11-26)17-23-21(28)20(27)22-8-12-25-13-15-29-16-14-25/h6-7,9,19H,2-5,8,10-17H2,1H3,(H,22,27)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPQDMYMOBHASY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NCCN2CCOCC2)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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